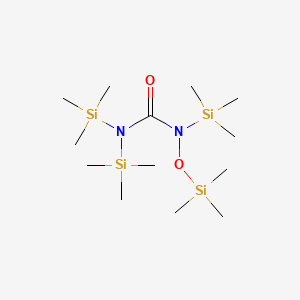
1-Benzyloxy-1-(2-methoxyethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl methoxyethyl acetal is a colorless to pale yellow liquid with a green, sweet, fruity odor. It is insoluble in water and is commonly used in fruit and cherry flavor additives for beverages, confectionery, and baked goods . This compound is also known for its applications in the flavor and fragrance industry due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl methoxyethyl acetal can be synthesized through the reaction of benzyl alcohol with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of alcohol to form the acetal. The reaction conditions often include the use of a dehydrating agent to remove water and drive the reaction to completion .
Industrial Production Methods: Industrial production of benzyl methoxyethyl acetal involves similar synthetic routes but on a larger scale. The process may include continuous distillation to separate the product from the reaction mixture and ensure high purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl methoxyethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and 2-methoxyethanol.
Reduction: Reduction reactions can convert the acetal back to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde and 2-methoxyethanol.
Reduction: Benzyl alcohol and 2-methoxyethanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl methoxyethyl acetal has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetals and hemiacetals.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of benzyl methoxyethyl acetal involves the formation of a stable acetal linkage, which protects the carbonyl group from nucleophilic attack. The acetal formation mechanism includes:
Protonation of the carbonyl group: to increase its electrophilicity.
Nucleophilic attack by the alcohol: to form a hemiacetal.
Dehydration: to form the acetal linkage.
Comparaison Avec Des Composés Similaires
- Benzyl ethoxyethyl acetal
- Benzyl propoxyethyl acetal
- Benzyl butoxyethyl acetal
Comparison: Benzyl methoxyethyl acetal is unique due to its specific methoxyethyl group, which imparts distinct physical and chemical properties. Compared to other similar compounds, it has a lower boiling point and different solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry .
Propriétés
Numéro CAS |
7492-39-9 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-(2-methoxyethoxy)ethoxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-11(14-9-8-13-2)15-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
Clé InChI |
CNGTXGHYZBQUQS-UHFFFAOYSA-N |
SMILES canonique |
CC(OCCOC)OCC1=CC=CC=C1 |
Densité |
1.019-1.025 |
Description physique |
colourless liquid with a mild, sweet, green-fruity odour |
Solubilité |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



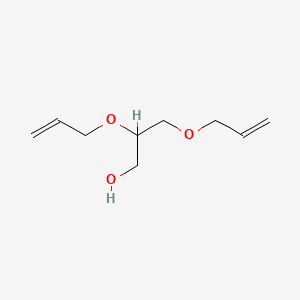
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)

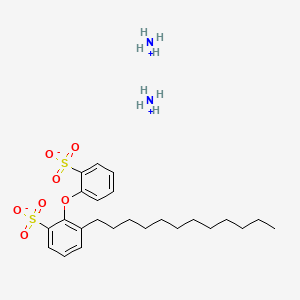

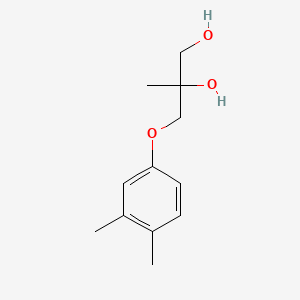

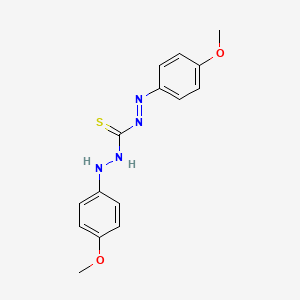
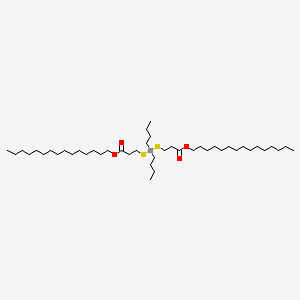

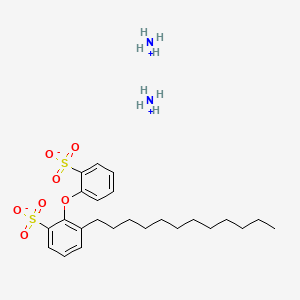
![Ethanol,[1-3H]](/img/structure/B13790943.png)
